Heptylamine

Description

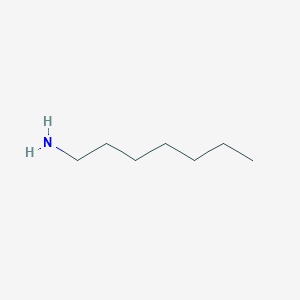

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

heptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-2-3-4-5-6-7-8/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYIASZWHGOTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130166-51-7 | |

| Record name | 1-Heptanamine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130166-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020681 | |

| Record name | Heptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-68-2 | |

| Record name | Heptylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Heptylamine and Derived Compounds

Catalytic Reductive Amination Strategies

Catalytic reductive amination of heptaldehyde is a prominent and atom-economical method for the synthesis of heptylamine. This one-pot reaction involves the formation of an imine intermediate from heptaldehyde and ammonia (B1221849), followed by its immediate hydrogenation to the corresponding primary amine. The efficiency and selectivity of this process are highly dependent on the catalytic system, support material, and solvent employed.

Optimization of Heterogeneous Catalytic Systems for this compound Synthesis

The direct reductive amination of aldehydes with ammonia and hydrogen is a cornerstone of primary amine production. The choice of a highly active and selective catalyst is critical. Ruthenium (Ru)-based heterogeneous catalysts have demonstrated significant efficacy in the reductive amination of heptaldehyde. rsc.org

Research has shown that Ru nanoparticles supported on various materials can effectively catalyze the conversion of heptaldehyde to this compound. These catalysts facilitate the reaction under relatively mild conditions, making them an attractive option for industrial applications. The optimization of these catalytic systems involves fine-tuning the metal loading, particle size, and the interaction between the metal and the support material to maximize yield and selectivity towards the primary amine.

Elucidation of Support Material Influence on Catalytic Performance

A comparative study of Ru supported on different materials, including various crystal phases of alumina (B75360) (γ-Al2O3, θ-Al2O3, α-Al2O3), as well as other oxides like CaO, MgO, ZrO2, CeO2, and Nb2O5, has been conducted. The results indicate that the choice of support has a significant impact on the catalytic selectivity. For instance, when alumina with different crystal structures was used, the primary product of the reductive amination of heptaldehyde was this compound. rsc.org The spinel structures of γ-Al2O3 and θ-Al2O3, in particular, showed high catalytic activity. rsc.org

| Catalyst | Heptaldehyde Conversion (%) | This compound Yield (%) |

|---|---|---|

| 5% Ru/γ-Al2O3 | 100 | 94 |

| 5% Ru/θ-Al2O3 | 100 | - |

| 5% Ru/α-Al2O3 | - | - |

| 5% Ru/MgO | - | - |

| 5% Ru/ZrO2 | - | - |

| 5% Ru/CeO2 | - | - |

| 5% Ru/Nb2O5 | - | - |

Data adapted from research on Ru-based catalysts for primary amine synthesis. rsc.org Note: Specific yield and conversion values for all catalysts were not uniformly available in the cited literature.

Impact of Solvent Systems on Reductive Amination Pathways

The solvent system is another critical parameter that can significantly influence the outcome of reductive amination reactions. The choice of solvent can affect the solubility of reactants, the stability of intermediates, and the activity of the catalyst.

In the reductive amination of heptaldehyde using a 5% Ru/γ-Al2O3 catalyst, a variety of solvents were tested. google.com Among the solvents examined, methanol (B129727) was identified as the optimal choice, leading to a high yield of this compound (94%). google.com Other solvents such as cyclohexane, THF, and toluene (B28343) provided moderate yields. google.com Conversely, the use of water as a solvent resulted in a sharp decrease in the yield of the desired primary amine. google.com This highlights the profound effect the solvent has on the reaction pathway and efficiency.

| Solvent | This compound Yield (%) |

|---|---|

| Methanol | 94 |

| Cyclohexane | 72-84 |

| THF | 72-84 |

| Toluene | 72-84 |

| 1,4-dioxane | 39 |

| Methyl tert-butyl ether (MTBE) | 34 |

| Water | 32 |

Data is based on studies of amination of heptaldehyde in various solvents. rsc.orggoogle.com

Kinetic Analysis of Heptaldehyde Amination

Understanding the reaction kinetics is essential for optimizing the synthesis of this compound. A kinetic study of the reductive amination of heptaldehyde over a Ru/γ-Al2O3 catalyst revealed the progression of the reaction over time. organic-chemistry.org

The study showed a rapid initial conversion of heptaldehyde. The reaction proceeds through the formation of an imine intermediate, which is then hydrogenated to the primary amine, this compound. The concentration of the intermediate and the final product changes over the course of the reaction, providing insights into the reaction mechanism and rate-determining steps. organic-chemistry.org

Advanced Alkylation and Amidation Reactions

Following the synthesis of this compound, further derivatization can be achieved through various chemical transformations. Among these, N-alkylation is a fundamental process for producing secondary and tertiary amines, which have a wide range of applications.

Regioselective N-Alkylation of this compound

The regioselective N-alkylation of primary amines like this compound to produce mono-alkylated (secondary amine) products is a significant challenge, as over-alkylation to the tertiary amine is a common side reaction. Several strategies have been developed to achieve selective mono-N-alkylation of primary amines, which are applicable to long-chain amines such as this compound.

One effective method involves the use of a cesium base, such as cesium hydroxide, in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). This approach allows for the selective mono-N-alkylation of a variety of primary amines with alkyl halides under mild conditions, yielding the corresponding secondary amine with high selectivity over the tertiary amine. google.com

Another strategy to control selectivity is through a competitive deprotonation/protonation process. In this method, the primary amine is selectively deprotonated and reacts with an alkyl bromide, while the resulting secondary amine product remains protonated and is thus deactivated towards further alkylation. rsc.org

Catalytic methods have also been developed for the selective N-alkylation of amines. For instance, manganese pincer complexes have been shown to catalyze the N-alkylation of amines with alcohols. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology provides a sustainable route to N-alkylated amines. nih.gov Similarly, nitriles can be used as alkylating agents in the presence of a catalyst under hydrogenation conditions to achieve selective N-alkylation. rsc.org

These advanced methodologies provide a toolkit for the controlled and regioselective N-alkylation of this compound, enabling the synthesis of a diverse range of derivative compounds.

Synthesis of Chiral this compound Derivatives

The synthesis of chiral primary amines is a significant area of chemical research, often employing biocatalysts like amine transaminases. semanticscholar.org These enzymes are capable of asymmetric synthesis, providing a direct route to optically active amines. semanticscholar.org The development of enzymes with a broader substrate scope has been a key focus to overcome limitations in their application. semanticscholar.org For a compound like this compound, a chiral center could be introduced along its seven-carbon chain. A synthetic strategy could involve the use of a chiral precursor that already contains the desired stereocenter, which is then converted to the amine. Alternatively, asymmetric hydroaminomethylation of a corresponding alkene, catalyzed by a copper complex, can be employed to access chiral β-stereogenic amines. semanticscholar.org Another approach involves the derivatization of naturally occurring chiral compounds, such as (+)-dehydroabietylamine, which can be transformed into chiral tertiary and quaternary amine solvating agents. nih.gov

Dehydrogenative Amide Bond Formation with this compound

Traditional methods for forming amide bonds often require the activation of carboxylic acids, which can generate significant chemical waste. nih.govyoutube.com A more atom-economical and sustainable alternative is the direct dehydrogenative coupling of alcohols and amines, which generates hydrogen gas as the sole byproduct. elsevierpure.com Research has demonstrated the synthesis of N-heptylhexanamide through the coupling of 1-hexanol (B41254) and this compound. acs.org This reaction can be catalyzed by ruthenium pincer complexes, specifically Ru–PNNH complexes that feature a terminal N–H moiety. acs.org These catalysts have shown remarkable activity even at near-ambient temperatures, such as refluxing in diethyl ether (boiling point 34.6 °C). acs.orgelsevierpure.com The low-temperature efficacy is attributed to a unique catalytic pathway involving the terminal N-H group, which facilitates the activation of the alcohol and the hemiaminal intermediate. acs.org

The development of this process represents a significant advancement, as previous methods for dehydrogenative amide bond formation typically required high reaction temperatures, such as refluxing in toluene. elsevierpure.com The ability to perform this transformation at lower temperatures enhances the applicability of this green chemical process. acs.org

Table 1: Catalytic Dehydrogenative Coupling of 1-Hexanol and this compound

| Catalyst | Solvent | Temperature | Time (h) | Conversion/Yield |

|---|---|---|---|---|

| Ru-PNNH Complex (2) | Diethyl Ether | Reflux (34.6 °C) | 22 | High Conversion |

Data sourced from ACS Catalysis. acs.org

Design and Synthesis of Substituted this compound Analogues

The design and synthesis of substituted analogues of a lead compound are fundamental to modifying its chemical and physical properties. For this compound, analogues can be designed by introducing various functional groups at different positions along the n-heptyl chain or by substituting the hydrogens of the amino group. The synthetic strategy often begins with a primary amine, which can be reacted with an appropriate aldehyde to form a secondary amine via reductive amination using a reducing agent like sodium borohydride. mdpi.com

Further functionalization can be achieved through reactions such as the Mannich-type reaction, where the amine is reacted with an aldehyde and a compound containing an active hydrogen to form β-amino carbonyl compounds. mdpi.com Subsequent chemical transformations, such as reduction or dehydration, can yield a diverse range of substituted analogues. mdpi.com The choice of substituents—ranging from simple alkyl or aryl groups to complex heterocyclic systems—is guided by the desired properties of the final molecule. nih.gov This systematic approach allows for the fine-tuning of the compound's characteristics for specific applications. nih.govnih.gov

Plasma Polymerization as a Surface Functionalization Technique

Plasma polymerization is a versatile surface modification technique used to deposit ultra-thin, pinhole-free, and chemically diverse polymer coatings onto a wide variety of substrates. researchgate.netiosrjournals.org This solvent-free, room-temperature process is driven by reactive species generated within a low-temperature plasma discharge. iosrjournals.orgresearchgate.net When a monomer vapor, such as n-heptylamine, is introduced into the plasma, it is fragmented and activated, leading to the deposition of a highly cross-linked and amorphous polymer film. researchgate.net These plasma-polymerized this compound (PPHA) films are known for incorporating nitrogen-containing functional groups, such as primary amines, onto the substrate surface. researchgate.netmdpi.com The resulting amine-functionalized surfaces are stable in both air and aqueous environments, making them suitable for numerous applications. researchgate.net

Controlled Deposition of Plasma-Polymerized this compound (PPHA) Films

The properties of PPHA films can be precisely controlled by manipulating the parameters of the plasma polymerization process. researchgate.net Key variables include the power of the glow discharge and the deposition time. researchgate.netmdpi.com Studies have shown a direct correlation between these parameters and the resulting film thickness. researchgate.net For instance, in the surface modification of Ti6Al4V alloy, varying the PPHA deposition time from 30 to 120 seconds directly influenced the surface characteristics. mdpi.com The percentage of amine groups (NH2/C) on the surface was found to increase with longer deposition times, rising from 5.14% at 30 seconds to 7.65% at 120 seconds. mdpi.com This control over film thickness and chemical functionality is crucial for tailoring surfaces for specific biological or chemical interactions. mdpi.com

Influence of Glow Discharge Parameters on PPHA Film Morphology and Composition

The operational parameters of the glow discharge, primarily power and deposition time, significantly impact the morphology and chemical composition of the deposited PPHA films. unisa.edu.aunih.gov Investigations have revealed that discharge power has a more pronounced effect than deposition time on the chemical properties of the resulting polymer. unisa.edu.au Higher power levels can lead to greater fragmentation of the this compound monomer, which in turn affects the degree of cross-linking and the final elemental composition of the film, particularly the nitrogen-to-carbon (N/C) atomic ratio. researchgate.netunisa.edu.au

Both power and deposition time influence the film's growth rate and surface morphology. unisa.edu.aunih.gov For example, atomic force microscopy (AFM) can be used to observe changes in surface roughness and patterning as a function of glow discharge conditions. nih.govmdpi.com By carefully tuning these parameters, it is possible to produce PPHA films with desired thickness, chemical composition, and surface topography. researchgate.netmdpi.com

Table 2: Effect of Glow Discharge Parameters on PPHA Film Properties

| Parameter | Deposition Time | Discharge Power | Effect on Film Properties |

|---|---|---|---|

| Deposition Time | 30 s vs. 60 s | Constant (20 W, 50 W) | Directly influences film thickness. Longer times lead to thicker films and a higher percentage of surface amine groups. mdpi.comunisa.edu.au |

| Discharge Power | Constant (30 s, 60 s) | 20 W vs. 50 W | Has a more significant impact on chemical composition (N/C ratio) due to differences in monomer fragmentation and cross-linking. researchgate.netunisa.edu.au |

Mechanistic Insights into Plasma-Induced Polymerization of this compound

The mechanism of plasma polymerization involves a complex series of events initiated by the generation of a glow discharge. researchgate.net In this process, high-energy electrons within the plasma collide with the this compound monomer molecules, causing them to fragment into various reactive species, including ions, free radicals, and other excited particles. researchgate.netnih.gov These gas-phase free radicals are the primary building blocks for the polymer film. researchgate.net

These reactive species then recombine on the surface of the substrate, which acts as a radical site for film growth. researchgate.net This process, sometimes described by models like Rapid Step-Growth Polymerization (RSGP), results in the formation of a highly amorphous, insoluble, and cross-linked polymer structure. researchgate.netnih.gov Unlike conventional polymerization, the structure of the resulting plasma polymer may not directly correspond to the original monomer structure due to the extensive fragmentation and rearrangement that occurs in the plasma phase. researchgate.netdtic.mil This mechanism allows for the creation of unique, robust, and functional coatings directly on a desired surface without the need for solvents or initiators. researchgate.net

Catalysis and Reaction Dynamics of Heptylamine Systems

Heptylamine as a Reactant in Catalytic Processes

This compound is actively employed as a key reactant in a variety of catalytic transformations to synthesize more complex and valuable chemical compounds. Its participation ranges from reactions forming carbon-nitrogen bonds to the depolymerization of plastics.

This compound also serves as a nitrogen source in the catalytic amination of phenolics. Research on the amination of phenol (B47542) using a Palladium on carbon (Pd/C) catalyst showed that 2-heptylamine could be used as an N-donating group to produce N-(2-heptyl)aniline. mdpi.com However, in other studies with different catalysts, n-heptylamine was found to be unreactive for the formation of secondary amines from phenols, even at elevated temperatures. mdpi.com

Furthermore, this compound has been utilized in the synthesis of tertiary amines. One novel three-component joining reaction involves the Lewis acid-catalyzed reaction of primary amines, alkyl halides, and α-chlorine substituted allylsilanes. In this process, the reaction of this compound with 1-bromopropane (B46711) yielded the corresponding tertiary amine product. primaryinfo.com

Another significant application is in the chemical recycling of plastics. This compound has been explored in the depolymerization of poly(ethylene terephthalate) (PET). While reactions with n-hexylamine and n-octylamine have been shown to produce N,N'-di(n-alkyl) terephthalamides in high yields, the use of this compound follows a similar reaction pathway. primaryinfo.com

The following table summarizes selected catalytic reactions where this compound acts as a primary reactant.

| Reactant(s) | Catalyst/Conditions | Product(s) | Research Focus |

| Ethyl Levulinate, this compound, H₂ | Heterogeneous catalysts (e.g., Ni₂P/SiO₂) | N-heptyl-5-methyl-2-pyrrolidone | Synthesis of green solvents from biomass. researchgate.net |

| Phenol, 2-Heptylamine, H₂ | 10% Pd/C | N-(2-heptyl)aniline, N-(2-heptyl)cyclohexylamine | Amination of bio-derived phenolics. mdpi.com |

| This compound, 1-Bromopropane, α-chlorine substituted allylsilane | Lewis Acid (e.g., CuCl/B(OMe)₃) | Tertiary Amine | One-step synthesis of tertiary amines with three different substituents. primaryinfo.com |

| 1-Hexanol (B41254), 1-Heptylamine | Ruthenium Pincer Complexes / t-BuOK | N-heptylhexanamide | Low-temperature amide synthesis via dehydrogenative coupling. acs.org |

Development of this compound-Based Catalysts and Ligands

The properties of this compound make it a suitable building block for the creation of specialized catalysts and ligands. Its amine group can coordinate to metal centers, and its alkyl chain can influence solubility and steric properties, which are crucial for catalytic activity and selectivity.

This compound has been used to form complexes with metal salts, which then act as precursors for conductive materials. For instance, copper formate-amine complexes, including those with this compound, have been prepared to lower the decomposition temperature for creating conductive copper films for printable electronics. researchgate.net

In materials science, this compound serves as a template or starting material for creating more complex structures. A polyaniline/H₂W₂O₇ composite with a layered structure was prepared using a this compound/H₂W₂O₇ (HTT) material as a starting point, proceeding through ion-exchange and polymerization steps. jcu.edu.au

This compound can also function directly as a ligand in transition metal complexes. Rhodium (I) and Palladium (II) complexes with primary amine ligands, including hexylamine (B90201) and tridecylamine, have been synthesized and tested for the semihydrogenation of 1-heptyne. conicet.gov.ar The electronic and steric effects of the amine ligand, such as its electron-donating character and chain length, were found to significantly influence the catalytic performance. conicet.gov.ar The design of such ligands is a central aspect of developing new catalytic reactions. mdpi.com

The table below details examples of catalytic systems derived from or incorporating this compound.

| Catalyst/Ligand System | Metal Center | Application | Key Finding |

| Copper formate-heptylamine complex | Copper | Precursor for conductive copper films | Amine complex lowers the thermal decomposition temperature. researchgate.net |

| This compound/H₂W₂O₇ (HTT) | Tungsten | Starting material for Polyaniline/H₂W₂O₇ composite | This compound facilitates the formation of a layered precursor material. jcu.edu.au |

| [RhCl(amine)₃], [PdCl₂(amine)₂] | Rhodium, Palladium | 1-Heptyne semihydrogenation | The nature of the amine ligand (e.g., chain length) affects catalyst activity and selectivity. conicet.gov.ar |

| This compound as a capping agent | - (Quantum Dots) | Synthesis of colloidal quantum dots | Used in the synthesis and stabilization of quantum dot materials. lookchem.com |

Intrinsic Reaction Mechanisms

Understanding the fundamental reaction mechanisms involving this compound is critical for optimizing existing processes and designing new synthetic routes. These mechanisms vary significantly depending on the reaction conditions, from reductive amination pathways to complex fragmentations in plasma environments.

The synthesis of primary amines, such as this compound, is often achieved through the direct reductive amination of the corresponding aldehyde, in this case, heptaldehyde. mdpi.com This process typically involves the reaction of an aldehyde with ammonia (B1221849) and hydrogen over a heterogeneous catalyst. researchgate.net

The generally accepted mechanism for this transformation proceeds through several key steps: mdpi.comresearchgate.net

Imine Formation: The reaction initiates with the condensation of heptaldehyde and ammonia to form a hemiaminal intermediate. This intermediate then dehydrates to form heptanimine (a Schiff base). mdpi.com

Hydrogenation/Hydrogenolysis: The subsequent steps determine the selectivity towards the primary amine. The formed imine can be directly hydrogenated to yield this compound. Alternatively, the imine can react with another molecule of heptaldehyde to form a secondary Schiff base intermediate (N-[heptylene]heptyl-1-amine). This intermediate can then undergo two competing pathways: direct hydrogenation to form the secondary amine (dithis compound) or reaction with ammonia to form a geminal diamine, which then undergoes hydrogenolysis to produce two molecules of the primary amine (this compound). mdpi.comresearchgate.net

The choice of catalyst and support plays a crucial role in directing the reaction towards the desired primary amine product. mdpi.comresearchgate.net Ruthenium (Ru) based catalysts have been shown to be highly effective. mdpi.comresearchgate.net Studies using Ru supported on various materials have demonstrated that amphoteric supports like γ-Al₂O₃ and θ-Al₂O₃ favor the formation of the primary amine, achieving yields up to 94% for 1-heptylamine. mdpi.comresearchgate.net It is proposed that on these catalysts, the hydrogenolysis pathway of the geminal diamine is dominant, leading to high selectivity for the primary amine. mdpi.comresearchgate.net

The reaction pathway can be summarized as follows:

Heptaldehyde + NH₃ ⇌ Heptanimine + H₂O

Heptanimine + H₂ → this compound (Direct Hydrogenation Pathway)

Heptanimine + Heptaldehyde → Secondary Schiff Base

Secondary Schiff Base + NH₃ → Geminal Diamine Intermediate

Geminal Diamine Intermediate + H₂ → 2 x this compound (Hydrogenolysis Pathway)

Control experiments have confirmed that hydrogen is essential for the reaction to proceed, and the reaction temperature significantly influences the yield of this compound. mdpi.com

The stability and decomposition of amines like this compound under hydrothermal conditions (high-temperature water) are important for applications in areas such as biomass conversion and geochemistry. While specific studies on the hydrolytic cleavage of this compound are limited, general mechanisms for amine decomposition can be considered. Thermal decomposition of this compound can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide, and carbon dioxide under combustion conditions. thermofisher.com

In hydrothermal environments, the decomposition of aliphatic amines can occur through various pathways. Research on the hydrothermal decomposition of amino acids, which contain an amine group, suggests that decarboxylation and deamination are primary reaction pathways. acs.org For a simple aliphatic amine like this compound, in the absence of a carboxyl group, the primary decomposition mechanism under neutral hydrothermal conditions would likely involve the cleavage of the C-N bond or C-C bonds.

Potential decomposition pathways under hydrothermal conditions may include:

Deamination: Cleavage of the C-N bond to form heptanol (B41253) or other C7 oxygenates and ammonia.

C-C Bond Scission: Fragmentation of the heptyl chain, leading to smaller hydrocarbons and amine fragments.

Studies on related materials, such as diaminoalkane-tungsten oxide hybrids, show that the decomposition temperature is influenced by the nature of the terminal amine groups (—NH₂ vs. —NH₃⁺). jcu.edu.au This indicates that the pH of the hydrothermal medium, which affects the protonation state of the amine, would be a critical factor in the stability and decomposition mechanism of this compound. The formation of pores in n-heptylamine plasma polymers after exposure to water also suggests that water can induce structural changes in this compound-containing materials. nottingham.ac.uk

Alkylation is a fundamental reaction for modifying amines to produce secondary, tertiary, or quaternary ammonium (B1175870) salts, which have diverse applications. The mechanism of alkylation typically involves the nucleophilic attack of the amine's lone pair of electrons on an electrophilic carbon atom. ucalgary.ca

For this compound, N-alkylation can be achieved by reacting it with alkyl halides. ucalgary.ca The mechanism is a classic bimolecular nucleophilic substitution (S_N2) reaction:

Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide, displacing the halide ion (e.g., Br⁻, I⁻).

Deprotonation: This initial attack forms a secondary ammonium salt. A base, often another molecule of this compound, then deprotonates the nitrogen to yield the neutral secondary amine product. ucalgary.ca

A significant challenge in this process is overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. ucalgary.ca

Alternative, greener methods for N-alkylation involve the reaction of amines with alcohols, catalyzed by transition metals. google.comlookchem.com This "hydrogen borrowing" or "acceptorless dehydrogenative coupling" mechanism typically proceeds as follows:

The catalyst dehydrogenates the alcohol to form an aldehyde.

The amine (this compound) condenses with the in-situ generated aldehyde to form an imine.

The catalyst then hydrogenates the imine to form the final N-alkylated amine. acs.org

The synthesis of specific N-alkylated this compound derivatives, such as N-3-phenylpropyl and N-3-(4-nitrophenyl)propyl derivatives, has been carried out using the alkylation of this compound with the corresponding alkyl halide. acsgcipr.org These reactions follow the general nucleophilic substitution pathway to create compounds with specific biological activities. acsgcipr.org

When this compound is introduced into a plasma environment, it undergoes complex fragmentation and recombination reactions, leading to the deposition of thin polymer films, often referred to as plasma-polymerized this compound (ppHApp). researchgate.netacs.org The high-energy environment of the plasma, containing electrons, ions, and radicals, can break any bond within the this compound monomer. researchgate.net

The mechanism of plasma polymerization is not a simple chain-growth process like conventional polymerization. Instead, it involves a series of competing reactions: acs.orgresearchgate.nethep.com.cn

Initiation/Fragmentation: High-energy electrons and ions collide with this compound molecules, causing them to fragment into a variety of smaller species, including radicals and ions. This process leads to a significant loss of the original monomer structure. For this compound, a substantial fraction of the amine groups can be lost during deposition. acs.org

Propagation/Recombination: These reactive fragments (radicals and ions) in the gas phase and on the substrate surface recombine in a seemingly random fashion. This "poly-recombination" results in a highly cross-linked, irregular, and amorphous polymer network. researchgate.net The resulting film contains a mixture of primary, secondary, and tertiary amines, as well as other nitrogen-containing functionalities like imines and amides. utwente.nl

Ablation: Simultaneously with deposition, the growing polymer film is bombarded by energetic plasma species, which can cause etching or ablation of the material. The final film properties depend on the balance between deposition and ablation. researchgate.net

The specific reaction pathways are incredibly complex, but it is understood that both radical- and ion-initiated reactions contribute to film growth. researchgate.nethep.com.cn The power of the plasma discharge is a critical parameter; higher power generally leads to more fragmentation, reducing the retention of amine functional groups and resulting in a more hydrocarbon-like polymer. utwente.nl Studies using atmospheric pressure plasma jets have shown that the addition of the this compound monomer alters the surface chemistry and treatment pattern compared to a plasma without the monomer. scispace.com

Advanced Spectroscopic and Computational Characterization of Heptylamine

Conformational Dynamics of Protonated Heptylamine in Hydrated Environments

The behavior of protonated this compound (heptylammonium) in the presence of water molecules is a key area of research, shedding light on the fundamental interactions that govern molecular conformation. Studies combining spectroscopy and computational chemistry have investigated the effects of hydration on the gaseous structure of heptylammonium. fishersci.nlsarex.comlookchem.comsigmaaldrich.comsigmaaldrich.comresearchgate.net

Research has shown that the hydration of protonated amines is crucial for understanding their structure and the surrounding water network. indiana.edu In the case of similar, longer-chain diprotonated alkanes like 1,7-diaminoheptane, a fascinating structural transition is observed as the number of solvating water molecules increases. acs.org Initially, the molecule exists in a linear conformation, with water molecules solvating the two protonated amine groups separately. However, as the number of water molecules surpasses a critical threshold (around 12-14), the molecule adopts a more folded conformation. acs.orgtamu.edu This folding allows a single water nanodrop to solvate both charged ends simultaneously. The transition is driven by the favorable energy of forming additional hydrogen bonds within the water cluster, which compensates for the increased Coulombic repulsion between the two closely positioned positive charges. acs.org Molecular dynamics simulations support these findings, indicating a greater number of hydrogen bonds in the folded structures. acs.org Although this specific study focused on the diamino-analogue, the behavior of hydrated heptylammonium was used as a crucial reference, indicating that its single protonated amine group serves as a nucleation site for a developing hydrogen-bond network. indiana.eduacs.org

Infrared Photodissociation (IRPD) Spectroscopy for Gaseous Structures

Infrared Photodissociation (IRPD) spectroscopy is a powerful technique for probing the structure of ions in the gas phase. rsc.orgmdpi.com This method has been specifically applied to study protonated this compound and its hydrated clusters. fishersci.nlsarex.comsigmaaldrich.comsigmaaldrich.com By measuring the infrared spectrum of mass-selected ions, IRPD provides direct information about their vibrational modes and, consequently, their three-dimensional structure and the nature of their hydrogen bonds.

In studies of hydrated heptylammonium, IRPD spectra in the hydrogen bond stretching region (2800–3900 cm⁻¹) are particularly informative. acs.org The spectra reveal distinct bands corresponding to free hydroxyl (OH) stretches and those involved in hydrogen bonding. The relative intensities of these bands provide evidence for the structure of the hydration shell around the protonated amine group. acs.org For larger clusters, comparisons between the IRPD spectra of hydrated 1,7-diammoniumheptane and hydrated heptylammonium helped identify the conformational folding of the diamine. The heptylammonium clusters served as a reference for a non-folding, singly-solvated chain. acs.org This comparative approach underscores the utility of IRPD in elucidating the intricate details of molecular conformation and solvation in the absence of bulk solvent.

Ab Initio and Density Functional Theory (DFT) Studies

Computational chemistry, particularly through ab initio and Density Functional Theory (DFT) methods, provides a theoretical foundation for understanding the properties of this compound. researchgate.netrwth-aachen.de These studies allow for the prediction of molecular geometries, vibrational frequencies, and thermodynamic properties with high accuracy.

A comprehensive conformational analysis of 1-heptylamine has been performed using the B3LYP density functional method with the 6-31++G(d,p) basis set. nih.gov This research investigated ten possible conformational isomers of the flexible heptyl chain, denoted by the torsional angles of the carbon backbone (T for trans and G for gauche). nih.govslideplayer.com The calculations, performed for both the gas phase and in solution (using benzene (B151609) and methanol (B129727) as solvents), consistently identified the all-trans (TT) isomer as the most stable form. nih.gov The study also involved the calculation of normal mode frequencies and made reliable vibrational assignments based on Potential Energy Distribution (PED). nih.govslideplayer.com

DFT has also been widely employed to study various properties of alkylamines in general. It is a reliable method for computing pKa values, which are crucial for understanding the acid-base properties of amines. taylorfrancis.com Such computational approaches involve calculating gas-phase basicity, proton affinity, and the free energy of solvation. taylorfrancis.com Furthermore, DFT calculations have been used to determine the adsorption energy of primary alkylamines on catalyst surfaces, providing insight into their role as surface ligands in nanoparticle catalysis. researchgate.net

| Conformer | Relative Energy (kJ/mol) |

|---|---|

| TT | 0.00 |

| TG | 2.39 |

| GT | 3.01 |

| GG1 | 5.35 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules like this compound. researchgate.netteachthemechanism.com By providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), NMR is fundamental to confirming molecular structures and, by extension, to understanding reaction mechanisms.

The ¹H NMR spectrum of this compound provides characteristic signals that can be assigned to the protons on each carbon of the alkyl chain and the amine group. chemicalbook.com The chemical shift of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of adjacent protons, allowing for the reconstruction of the molecular backbone. teachthemechanism.com For instance, in a reaction involving this compound, comparing the NMR spectrum of the starting material with that of the product allows for precise identification of how the molecule was modified. researchgate.net

While detailed mechanistic studies focusing solely on this compound are specific to particular reaction systems, the principles of using NMR are universal. The structural data obtained from NMR are a prerequisite for any mechanistic proposal, confirming the outcome of a chemical transformation and providing the basis for kinetic and computational follow-up studies. researchgate.net

| Assignment | Chemical Shift (ppm) | Description |

|---|---|---|

| -CH₂-NH₂ | ~2.67 | Triplet, protons on carbon adjacent to the amine group. |

| -CH₂-CH₂-NH₂ | ~1.40 | Multiplet, protons on the second carbon. |

| -(CH₂)₄- | ~1.29 | Broad multiplet, protons on the central methylene (B1212753) groups. |

| -CH₃ | ~0.89 | Triplet, protons of the terminal methyl group. |

| -NH₂ | Variable | Broad singlet, amine protons; position is concentration and solvent dependent. |

Computational Modeling of this compound-Functionalized Interfaces

Computational modeling, especially molecular dynamics (MD) simulations, is used to understand the behavior of this compound when it is attached to surfaces, creating a functionalized interface. nih.gov Such interfaces are important in materials science, catalysis, and nanotechnology.

A hybrid computational approach combining Molecular Dynamics (MD) with Multi-Conformer Continuum Electrostatics (MCCE) has been used to study carbon nanoparticles functionalized with various alkylamines, including this compound. nsf.gov This method allows for the determination of the pKa values of the surface-bound amines, which can differ significantly from their values in solution. The study revealed that properties like ligand density, nanoparticle curvature, and the heterogeneity of the attached amines (e.g., a mix of butylamine, this compound, and decylamine) can modulate the charge properties of the nanomaterial. nsf.gov

Similarly, MD simulations have been employed to investigate alkylamine-functionalized silica (B1680970) surfaces for catalytic applications. acs.org These simulations explore the role of amine-silanol pairing and the flexibility of the alkyl chain (e.g., propylamine (B44156) vs. butylamine) in catalytic activity. acs.org Although these studies may use shorter alkylamines for computational efficiency, the principles and methodologies are directly applicable to this compound. The simulations provide atom-level insights into how the length and dynamics of the this compound chain would influence the accessibility of the amine group and its interaction with reactants at the interface. acs.org

Heptylamine in Advanced Materials Science

Surface Engineering via Heptylamine Functionalization

This compound is instrumental in surface functionalization, a process that alters the surface properties of a material to achieve desired outcomes like enhanced biocompatibility or specific reactivity. sigmaaldrich.com By introducing amine functional groups, this compound modifications can tailor a material's interaction with its environment. sigmaaldrich.com

Plasma-Polymerized this compound (PPHA) Coatings for Biomedical Implants

A significant application of this compound is in the creation of plasma-polymerized this compound (PPHA) coatings, especially for biomedical implants. x-mol.comresearchgate.net This technique uses this compound vapor in a plasma reactor to deposit a thin, amine-functionalized polymer film onto a substrate, such as a titanium alloy (Ti6Al4V) implant. researchgate.netpolysciences.comnih.gov This process is advantageous because it modifies the surface chemistry to improve biological interaction while preserving the bulk mechanical properties of the implant material. researchgate.net this compound is often chosen over other monomers like allylamine (B125299) due to its lower toxicity and more stable monomer pressure, making it well-suited for biological applications. researchgate.netpolysciences.com

The cross-linked nature of the PPHA polymer film is also beneficial as it minimizes the diffusion of proteins into the polymer, ensuring that changes in cell behavior are primarily due to direct interactions with the functionalized surface. researchgate.netresearchgate.net

Table 1: Effect of PPHA Deposition Time on Surface Chemistry and Cell Proliferation

| Deposition Time (seconds) | NH₂/C Percentage on Ti6Al4V Surface (%) | Proliferation of Bone Marrow Stromal Cells (BMSCs) |

| 0 | 3.39 | Baseline |

| 30 | 5.14 | Moderate increase |

| 45 | 6.71 | Moderate increase |

| 60 | 6.72 | Significant increase researchgate.netpolysciences.com |

| 90 | 7.31 | Significant increase researchgate.netpolysciences.com |

| 120 | 7.65 | Significant increase researchgate.netpolysciences.com |

This table presents data compiled from studies on PPHA coatings on Ti6Al4V alloy. researchgate.netresearchgate.netpolysciences.comcapes.gov.br

Engineering of Surface Wettability and Micro/Nanostructure

The functionalization of surfaces with PPHA also allows for the precise engineering of surface wettability and the introduction of nano-scale topography. researchgate.net Wettability, often measured by the water contact angle, is a critical factor that influences protein adsorption and subsequent cell adhesion on biomedical implants. researchgate.net

Plasma polymerization of this compound modifies the surface energy and can alter a material's hydrophilicity. researchgate.net Research shows a non-linear relationship between the water contact angle and cell behavior. researchgate.net For example, on Ti6Al4V alloys, PPHA deposition for 30 to 60 seconds was found to significantly alter surface hydrophilicity. polysciences.com While moderate hydrophilicity is often considered optimal for cell response, studies with PPHA have shown enhanced BMSC proliferation at water contact angles between 88° and 90°, suggesting a synergistic effect between the surface chemistry and the nano-scaled topographical features created by the plasma deposition. researchgate.net

The growth mechanism of PPHA films can also influence the surface structure. At the initial stages of deposition, PPHA tends to form "island-like" structures. researchgate.net As the deposition time increases, these islands coalesce to form a continuous and smooth film. researchgate.net This introduction of nano-scale morphology increases the number of available attachment sites for cells, contributing to improved adhesion. researchgate.net

Table 2: Effect of PPHA Deposition Time on Surface Wettability

| Deposition Time (seconds) | Mean Water Contact Angle (°) on Ti6Al4V Surface |

| 30 | 62.1 ± 1.6 polysciences.comcapes.gov.br |

| 45 | 65.7 ± 1.1 polysciences.comcapes.gov.br |

| 60 | 88.2 ± 1.4 polysciences.comcapes.gov.br |

Data from studies investigating the hydrophilicity of PPHA-modified Ti6Al4V surfaces. polysciences.comcapes.gov.br

Adsorption and Interaction Studies on this compound-Modified Surfaces

The amine groups present on PPHA-functionalized surfaces serve as active sites for interactions with biomolecules, particularly proteins. The study of these interactions is crucial for understanding the biocompatibility of the material. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Quartz Crystal Microbalance with Dissipation (QCM-D) have been used to investigate protein adsorption on these surfaces. tandfonline.com

One study explored the adsorption of key proteins like fibrinogen, albumin (HSA), and lysozyme (B549824) onto PPHA surfaces. tandfonline.com The results showed rapid and irreversible adsorption of albumin on the amine surface. tandfonline.com In contrast, lysozyme could be substantially desorbed from sulfonated and phosphonated surfaces that were created by grafting onto the initial PPHA layer, but not from the unmodified amine surface. tandfonline.com Fibrinogen displayed a two-phase adsorption process: a rapid initial gain followed by a slower, continuous mass increase over several hours. tandfonline.com These complex adsorption behaviors indicate that the interactions are not governed solely by simple electrostatic effects but involve a more intricate interplay of surface properties. tandfonline.com

Development of this compound-Containing Polymeric and Supramolecular Materials

Beyond surface modification, this compound is a building block in the development of more complex materials, including polymeric multilayer systems and supramolecular solvents.

Fabrication of Polymeric Multilayer Systems

This compound plays a key role in the fabrication of polymeric multilayer systems, often created using the layer-by-layer (LbL) assembly technique. x-mol.commdpi.com In this context, a PPHA film is first deposited onto a substrate to create a chemically reactive surface rich in amine groups. researchgate.netcapes.gov.br This initial layer provides a positively charged foundation that facilitates the subsequent electrostatic adsorption of alternating layers of negatively and positively charged polyelectrolytes. mdpi.com

For example, after creating a PPHA base layer, one can build a multilayer film by alternately depositing a polyanion, such as poly(styrenesulfonate) (PSS), and a polycation, like poly(allylamine hydrochloride) (PAH). researchgate.netpolysciences.com This method allows for the construction of nanometer-thick films with tailored properties. mdpi.com The initial this compound-functionalized surface is crucial for securely anchoring these complex multilayer structures to the substrate, which can be important for applications in drug delivery, biosensors, and creating biocompatible coatings. acs.orgsigmaaldrich.com

Formation of Supramolecular Solvents

This compound and other primary amines are key components in the formation of supramolecular solvents (SUPRAS). sigmaaldrich.comwur.nl These are nanostructured liquids that form spontaneously through the self-assembly of amphiphilic molecules in a solution. sigmaaldrich.com An amphiphile like this compound possesses both a hydrophilic part (the amine head) and a hydrophobic part (the heptyl tail).

The formation of a SUPRAS typically involves dispersing a primary amine in an aqueous solution, where it forms micellar aggregates. wur.nl A coacervation agent, such as a monoterpenoid, can then be added to induce a phase separation, leading to the in-situ formation of tiny droplets of the supramolecular solvent. wur.nl This process has been demonstrated with primary amines like hexylamine (B90201), octylamine (B49996), and decylamine (B41302) to create microextraction phases for separating and preconcentrating analytes from samples. sigmaaldrich.comwur.nl The resulting SUPRAS phase has unique properties that make it useful in analytical chemistry, for example, in the extraction of bisphenol A from beverages or sulfonamides from biological fluids. sigmaaldrich.comwur.nl The ability of this compound to participate in such self-assembly processes opens possibilities for its use in creating novel, tunable solvent systems for green chemistry and advanced separation techniques.

Intercalation Compounds with Layered Inorganic Hosts

The process of intercalation involves the insertion of guest molecules, such as this compound, into the interlayer spaces of a host material with a layered structure. This technique is pivotal in creating novel inorganic-organic hybrid materials, which combine the properties of both constituent types. aalto.fi this compound, a primary n-alkylamine, is a suitable guest molecule for this purpose due to its linear alkyl chain and the reactive amino group.

The primary driving force for the intercalation of this compound into acidic layered hosts, like lepidocrocite-type titanates (H₁.₀₇Ti₁.₇₃O₄) or layered metal arsenates, is an acid-base reaction. utwente.nlresearchgate.net The basic amine group (-NH₂) reacts with the protonated sites of the inorganic host, leading to the formation of an alkylammonium ion that becomes electrostatically bound within the interlayer gallery. aalto.fi This process results in a significant expansion of the interlayer spacing of the host material. The extent of this expansion is influenced by the length of the alkyl chain and the packing density of the intercalated molecules. utwente.nlacs.org

Research on lamellar titanium phenylarsonate showed that upon intercalation with this compound, the interlayer distance increased, confirming the successful insertion of the amine, although the increase was modest due to the pre-existing bulky phenyl groups within the layers. scielo.br In other systems, such as layered titanates, n-alkylamines like this compound can arrange themselves in monolayers or bilayers between the inorganic sheets, with the alkyl chains typically tilted at an angle relative to the layers. utwente.nlresearchgate.net The resulting hybrid materials exhibit modified properties, such as enhanced thermal stability or altered photocatalytic activity, making them suitable for applications like high-temperature solid lubrication. utwente.nlacs.orgfrontiersin.org

The table below summarizes findings on the intercalation of n-alkylamines, including this compound, into various layered hosts.

| Host Material | Intercalated Amine | Amine/Host Ratio | Resulting Interlayer Spacing (Å) |

| Lepidocrocite Titanate (H₁.₀₇Ti₁.₇₃O₄) | Hexylamine (C6) | 1:1 | 22.0 |

| Lepidocrocite Titanate (H₁.₀₇Ti₁.₇₃O₄) | Octylamine (C8) | 1:1 | 25.4 |

| Titanium Phenylarsonate | This compound (C7) | Saturated | 15.82 |

| Layered Vanadium Oxide | This compound (C7) | Template | Not specified |

Data compiled from multiple research sources. utwente.nlscielo.brnih.gov

Application of this compound Derivatives in Corrosion Inhibition

This compound serves as a valuable precursor in the synthesis of organic corrosion inhibitors, particularly for protecting metals like carbon steel in aggressive acidic environments. nih.gov While this compound itself has some inhibitive properties, its derivatives, especially Schiff bases formed by reacting the amine with aldehydes or ketones, demonstrate significantly enhanced performance. scielo.br These derivatives are part of a class of organic compounds containing heteroatoms (like nitrogen) and π-electrons in aromatic rings, which are known to be effective corrosion inhibitors. nih.gov

The mechanism of inhibition involves the adsorption of the derivative molecules onto the metal surface. nih.gov This process forms a protective film that isolates the metal from the corrosive medium. nih.gov The adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms' lone pair electrons and the vacant d-orbitals of the metal atoms. iapchem.org Studies often show that the adsorption process fits the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.govmdpi.com

The following table presents research findings on the corrosion inhibition efficiency of various amine derivatives, illustrating the general principles applicable to this compound derivatives.

| Inhibitor (Schiff Base) | Metal | Corrosive Medium | Inhibitor Conc. | Temperature (K) | Inhibition Efficiency (IE %) |

| SB1 (from 2-aminophenol) | Carbon Steel | 1 M HCl | 600 ppm | 318 | 92.28% |

| HHTA (Aminopyridine derivative) | Carbon Steel | 1 M HCl | 5x10⁻³ M | 298 | 95.2% |

| HAPT (Aminopyridine derivative) | Carbon Steel | 1 M HCl | 5x10⁻³ M | 298 | 93.4% |

| OHMHI (Isatin derivative) | Mild Steel | 1 M HCl | 1.0 mM | 303 | 96.5% |

Data compiled from various studies on Schiff base corrosion inhibitors. scielo.briapchem.orgmdpi.com

Biological and Biomedical Research of Heptylamine and Its Analogues

Analytical Applications in Biological Matrices

In the field of analytical chemistry, the consistent and predictable behavior of certain molecules is invaluable. Heptylamine's chemical properties make it a suitable candidate for specific roles in the quantification of biologically significant compounds.

This compound is frequently employed as an internal standard (IS) in analytical methodologies for the determination of biogenic amines in various biological and food matrices, such as wine, beer, and soybean paste. nih.govtandfonline.comresearchgate.netchromedia.org An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes, as it helps to correct for variations during sample preparation and analysis. This compound is chosen for this role because it is structurally similar to many biogenic amines but is not naturally present in the samples being analyzed. chromedia.org

The use of this compound as an IS has been documented in several HPLC-based methods. These methods often involve a pre-column derivatization step to enhance the detectability of the amines. For instance, in the analysis of soybean paste, benzoyl chloride was used as a derivatization reagent, with this compound serving as the internal standard for the simultaneous detection of ten biogenic amines. tandfonline.com This method demonstrated high sensitivity, with detection limits ranging from 0.01 to 0.03 µg/g. tandfonline.com

Similarly, in wine analysis, this compound has been used as an IS in liquid chromatography-electrospray ionization ion trap mass spectrometry (LC-ESI-ITMS) methods without the need for extensive sample pre-treatment. nih.gov It has also been utilized in methods coupled with capillary electrophoresis-mass spectrometry (CE-MS) for the automatic determination of biogenic amines. nih.gov In these applications, the ratio of the peak area of the analyte to the peak area of the this compound internal standard is used to calculate the concentration of the biogenic amine in the sample. tandfonline.com

| Matrix | Analytical Method | Derivatization Reagent | Key Findings | Reference |

|---|---|---|---|---|

| Soybean Paste | HPLC-UV | Benzoyl Chloride | Effective for simultaneous detection of 10 biogenic amines with good linearity (r > 0.99) and low detection limits (0.01–0.03 µg/g). | tandfonline.com |

| Wine | LC-ESI-ITMS | None (direct injection) | Rapid and sensitive method for routine analysis of 8 biogenic amines with within-day and between-day RSDs below 8% and 12%, respectively. | nih.gov |

| Wine | CE-ESI-MS | None | Successful determination of 9 biogenic amines with detection limits ranging from 0.018 to 0.09 µg/mL. | nih.gov |

| Fish Products | GC-FID | Not specified | Validated for the determination of biogenic amines like histamine, tyramine, cadaverine, and spermidine. | almaata.ac.id |

Pharmacological and Cellular Activity Investigations

Beyond its analytical uses, research has delved into the pharmacological effects of this compound and its derivatives, exploring their potential as therapeutic agents and their interactions with cellular components and signaling pathways.

Certain derivatives of this compound have been investigated for their potential as anticancer agents. N-nitroso compounds, a class of potent alkylating agents, are known carcinogens that exert their effects by transferring alkyl groups to the nucleobases of DNA. wikipedia.orgnih.govnih.gov This alkylation can lead to mutations and the initiation of carcinogenesis. nih.gov While the specific properties of N-nitroso-N-heptylurea are not extensively detailed in available literature, the general mechanism of related compounds like N-nitroso-N-methylurea (NMU) involves the formation of electrophilic intermediates that react with DNA. wikipedia.orgnih.gov

More direct evidence of antineoplastic potential comes from studies on synthetic derivatives. A series of berberine-12-amine derivatives were synthesized and evaluated for their growth inhibition activity against human cancer cell lines. mdpi.com Among these, quaternary berberine-12-N,N-di-n-heptylamine chloride (a derivative incorporating a di-heptylamine moiety) demonstrated significant cytotoxicity. mdpi.com This compound exhibited potent activity against HCT-8 (colon), Bel7402 (liver), and HeLa (cervical) cancer cell lines, with IC50 values of 0.49 µM, 0.51 µM, and 0.26 µM, respectively. mdpi.com These values indicated much higher potency compared to the positive control drug, 5-fluorouracil. mdpi.com Other research has explored ferrocenyl and oleanolic acid derivatives of this compound for their potential as anti-cancer agents. academie-sciences.frdcu.ie

This compound and its analogues have been shown to interact with specific receptor systems in the body. One area of focus has been the sigma receptors, which are involved in various cellular functions and are considered targets for drug development. Research has demonstrated that while this compound itself has a relatively low affinity for the sigma-1 receptor (Ki = 21 ± 9 µM), the addition of N-3-phenylpropyl or N-3-(4-nitrophenyl)propyl groups dramatically increases the affinity by three to four orders of magnitude. nih.gov For example, N-(3-(4-nitrophenyl)propyl)heptan-1-amine (a this compound derivative) showed a Ki value of 7.5 ± 1 nM for the sigma-1 receptor, indicating a high-affinity interaction. nih.gov These high-affinity derivatives were also found to be selective mixed sigma-1 and sigma-2 ligands. nih.gov

This compound also interacts with trace amine-associated receptors (TAARs), which are a family of G protein-coupled receptors that detect biogenic amines. oup.com Studies on mouse TAAR1 revealed that it responds not only to its primary ligands but also shows slight responses to long-chain primary monoamines, including hexylamine (B90201) and this compound. oup.com Another study identified a broad ligand profile for a specific TAAR-like receptor (TARLL4a), which included long alkyl chain amines like this compound. oup.com

| Compound | Structure Modification | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| This compound | Base compound | 21 ± 9 µM | nih.gov |

| N-(3-Phenylpropyl)heptan-1-amine | Addition of N-3-phenylpropyl group | 18 ± 14 nM | nih.gov |

| N-(3-(4-Nitrophenyl)propyl)heptan-1-amine | Addition of N-3-(4-nitrophenyl)propyl group | 7.5 ± 1 nM | nih.gov |

Cellular transport mechanisms, which regulate the passage of molecules across cell membranes, can be influenced by various compounds. openaccessjournals.comnih.govyoutube.com These processes involve passive diffusion, facilitated diffusion through channels and transporters, and active transport requiring energy. nih.govyoutube.com Agents that affect these transport proteins are known as membrane transport modulators. drugbank.com

Long-chain primary amines, including this compound, have been found to modulate ion transport. Specifically, this compound, along with octylamine (B49996) and decylamine (B41302), has been shown to induce steady-state inhibition of the sodium-calcium (Na/Ca) exchanger (NCX), a key protein in regulating intracellular calcium levels. researchgate.net Furthermore, a synthetic analogue of glutathione (B108866), γ-L-glutamyl-α-(D-2-aminoadipyl)-N-2-heptylamine monoethyl ester, was developed as an inhibitor of glutathione S-transferases (GSTs). nih.gov GSTs are enzymes crucial for the detoxification of a wide range of compounds by conjugating them with glutathione, a process that often precedes their transport out of the cell. The study found that this this compound-containing derivative was a potent inhibitor of GSTs in isolated hepatocytes and the perfused liver, thereby modulating a key cellular detoxification and transport pathway. nih.gov

Intracellular calcium (Ca2+) is a critical second messenger that regulates a vast array of cellular processes. biorxiv.org Cellular signals are often relayed through transient increases in cytoplasmic Ca2+ concentration, which can be triggered by the release of Ca2+ from intracellular stores or the influx of Ca2+ from the extracellular environment. oup.comnih.gov The activation of G protein-coupled receptors, such as the TAARs that this compound can interact with, is a common mechanism for initiating these calcium transients. oup.com

While direct, extensive studies on this compound's ability to induce calcium transients are limited, the interaction of this compound with receptors like TAAR1 suggests a potential mechanism for such activity. oup.com Activation of these receptors can lead to downstream signaling cascades that result in the release of calcium from intracellular stores like the endoplasmic reticulum. nih.gov For example, research on other systems has shown that optical activation of certain polymers can lead to a long-lasting increase in intracellular Ca2+ concentration through the activation of cation channels. nanoge.org Agonist-induced Ca2+ transients are a hallmark of cellular signaling, and the ability of this compound derivatives to bind with high affinity to receptors like the sigma-1 receptor suggests they could modulate these fundamental cellular events. nih.govoup.com

Biological Responses to this compound-Modified Surfaces (e.g., cell adhesion, proliferation, differentiation)

The surface modification of biomaterials with amine-rich coatings is a significant strategy to enhance their integration with surrounding biological tissues. Plasma polymerization of this compound is a widely used technique to create these functionalized surfaces, which have demonstrated a positive influence on cell behavior, including adhesion, proliferation, and differentiation for various cell types. aip.org

Research has shown that coatings created through plasma polymerization of monomers like this compound can improve both the initial adhesion and subsequent spreading of osteoblasts on titanium (Ti) surfaces. aip.org Specifically, Ti surfaces that retained a higher concentration of –NH2 groups exhibited a greater attachment of osteoblast-like cells after 24 hours of culture. aip.org This enhanced cell adhesion is further supported by the formation of the actin cytoskeleton, a crucial component of cell structure and motility. aip.org

A notable study focused on the surface modification of Ti6Al4V alloy using low-temperature atmospheric pressure plasma-polymerized this compound (PPHA). nih.gov This process successfully introduced amino groups onto the alloy surface, leading to improved biocompatibility. nih.gov The study investigated the effect of varying the deposition time of the PPHA film on the adhesion and proliferation of bone marrow stromal cells (BMSCs). nih.govresearchgate.net The results indicated that deposition times of 60, 90, and 120 seconds significantly promoted BMSC adhesion and proliferation. nih.govresearchgate.net This enhancement is attributed to several factors: the introduction of a nano-scale surface morphology by the PPHA film, which increases the available attachment sites; modifications in the surface's wettability; and changes in the surface's chemical composition and functional groups. nih.govscbt.com

Interestingly, the relationship between surface hydrophilicity and cell proliferation was found to be non-linear. While deposition times of 30, 45, and 60 seconds significantly increased surface hydrophilicity, the most significant enhancement in BMSC proliferation occurred at deposition times of 60, 90, and 120 seconds, where the surface was less hydrophilic. researchgate.netscbt.com The cross-linked structure of the this compound plasma polymer is also advantageous as it minimizes protein diffusion into the polymer, ensuring that observed changes in cell behavior are primarily due to surface interactions. nih.govscbt.com Furthermore, PPHA has been shown to possess osteoinductive and osteogenic potential, indicated by a significant increase in alkaline phosphatase (ALP) activity, which is a key marker for bone formation. scbt.com

The table below summarizes the findings on the effect of PPHA deposition time on Ti6Al4V alloy surfaces and the subsequent biological response of BMSCs.

| Deposition Time (seconds) | NH2/C Percentage (%) nih.govresearchgate.net | Mean Water Contact Angle (°) nih.govresearchgate.net | BMSC Adhesion and Proliferation nih.govresearchgate.net |

| 0 | 3.39 | - | Baseline |

| 30 | 5.14 | 62.1 ± 1.6 | No significant promotion |

| 45 | 6.71 | 65.7 ± 1.1 | No significant promotion |

| 60 | 6.72 | 88.2 ± 1.4 | Promoted |

| 90 | 7.31 | - | Promoted |

| 120 | 7.65 | - | Promoted |

Antimicrobial Efficacy of this compound-Functionalized Systems

This compound-functionalized systems, particularly those created via plasma polymerization, serve as effective platforms for developing antimicrobial surfaces. These coatings can act as reservoirs for the controlled release of antimicrobial drugs, preventing the colonization of surfaces by pathogens and the subsequent formation of biofilms. aip.orgnih.gov

One significant application is in combating fungal infections. A this compound plasma polymer coating has been successfully used as a drug-delivery reservoir for the antifungal drug fluconazole (B54011). aip.orgnih.gov This system was capable of delivering up to 21 μg/cm² of fluconazole to the surface. aip.orgnih.gov The release of fluconazole from the coating demonstrated marked antifungal activity against Candida albicans, a common cause of fungal infections. aip.orgnih.gov Microbiological assays revealed a significant reduction in fungal colony-forming units (CFUs), with a log 1.6 reduction in CFUs/cm². aip.orgnih.gov Microscopic analysis and cell viability assays confirmed that the fluconazole-loaded coating prevented the formation of hyphae and biofilms, with the fungal cells remaining in a rounded, non-invasive state. aip.orgnih.gov This controlled release mechanism is crucial for preventing infections related to biomedical implants. researchgate.netmdpi.com

Similarly, this compound plasma polymer layers have been employed to create antibacterial surfaces. In one approach, a "sandwich" structure is created where a drug, such as the antibiotic levofloxacin, is placed between two layers of plasma-polymerized n-heptylamine. acs.org The initial layer facilitates the even spreading of the drug, while the top layer acts as a barrier to control its release. acs.org Research has shown that the rate of drug release can be precisely adjusted by varying the thickness of this top polymer overlayer. acs.org This system proved effective in completely inhibiting the colonization and biofilm formation of Methicillin-resistant Staphylococcus aureus (MRSA) on and around the coated material. acs.org

Another strategy involves embedding silver nanoparticles (SNPs), known for their potent antimicrobial properties, within an n-heptylamine plasma polymer matrix. iaea.orgcentexbel.be To mitigate the potential toxicity of SNPs to human cells, these SNP-containing matrices can be coated with a second, thin layer of this compound polymer. iaea.org This design does not compromise the antibacterial efficacy against planktonic bacteria in the vicinity of the material. iaea.org Furthermore, these SNP-loaded materials significantly reduce the number of adhered bacteria. iaea.org

The table below presents research findings on the antimicrobial efficacy of various this compound-functionalized systems.

| Functionalization Method | Antimicrobial Agent | Target Organism | Key Finding |

| This compound plasma polymer coating | Fluconazole | Candida albicans | Acted as a drug-delivery reservoir, leading to a log 1.6 reduction in CFUs/cm² and prevention of biofilm formation. aip.orgnih.gov |

| n-Heptylamine plasma polymer "sandwich" | Levofloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) | Controlled release of the antibiotic completely inhibited MRSA colonization and biofilm formation. acs.org |

| n-Heptylamine plasma polymer matrix | Silver Nanoparticles (SNPs) | Bacteria | The number of adhered bacteria was significantly reduced, and the material exhibited antibacterial effects on surrounding planktonic bacteria. iaea.org |

Role in Proteomics Research

This compound and its isomers have found specific applications within the field of proteomics, which involves the large-scale study of proteins. While not as widespread as other reagents, their chemical properties make them useful for particular analytical techniques.

One documented use of this compound is as an internal standard for the quantification of other molecules. Specifically, it has been employed as an internal standard in the fluorescence-High-Performance Liquid Chromatography (HPLC) method for the determination of biogenic monoamines and diamines. sigmaaldrich.comfishersci.nl In such methods, a known amount of the internal standard is added to a sample to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of the target analytes.

In the context of amino acid analysis, which is a fundamental component of proteomics, this compound has been used as a quenching agent. researchgate.net During the derivatization of amino acids with reagents like fluorenylmethyloxycarbonyl chloride (FMOC), excess reagent needs to be removed or neutralized to prevent interference with the analysis. Highly hydrophobic amines such as this compound can react with the excess FMOC, and the resulting product elutes at a different time from the derivatized amino acids, thus not interfering with their detection. researchgate.net

Furthermore, commercial suppliers of biochemicals list specific isomers of this compound as products for proteomics research. For instance, 4-Heptylamine is described as a "useful biochemical for proteomics research," and 2-Aminoheptane is marketed as a "product for proteomics research," indicating their utility in various applications within this field, although detailed published methodologies are sometimes limited. scbt.comcnreagent.com The chemical modification of proteins and peptides is a cornerstone of mass spectrometry-based proteomics, and reagents like this compound can be used in the amidation of acidic groups (aspartic acid, glutamic acid, and C-termini), offering possibilities for stable isotope labeling and for altering the physicochemical properties of peptides and proteins to improve their analysis by mass spectrometry. nih.gov

Advanced Analytical Methodologies for Heptylamine Quantification and Characterization

Chromatographic Separation and Detection

Chromatographic techniques are fundamental for the separation and quantification of heptylamine. The choice of method often depends on the sample matrix, the required sensitivity, and the need for structural confirmation.

Gas Chromatography-Flame Ionization Detection (GC/FID)

Gas Chromatography with Flame Ionization Detection (GC/FID) is a robust and widely used technique for the analysis of volatile compounds like this compound. Due to the polar nature of amines, which can lead to peak tailing and irreversible adsorption on the column, derivatization is often a necessary step to improve chromatographic behavior and volatility. oup.comunimas.my However, direct analysis of underivatized free amines is also possible with specialized columns and techniques. oup.com

One method for analyzing a mixture of neat amines, including this compound, utilizes a Carbowax® Amine capillary GC column. sigmaaldrich.com The operational parameters for such an analysis are detailed in the table below. sigmaaldrich.com

Table 1: GC/FID Parameters for Primary Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Carbowax® Amine, 30m x 0.53 mm I.D., 1.0 μm film thickness |

| Oven Program | 50 °C, ramp at 8 °C/min to 200 °C (hold for 10 min) |

| Injector Temperature | 220 °C |

| Detector (FID) Temp | 220 °C |

| Carrier Gas | Helium, 20 cm/sec at 170 °C |

| Injection | 0.02 μL, 100:1 split |

Data from Sigma-Aldrich. sigmaaldrich.com